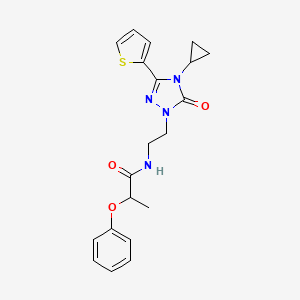

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-14(27-16-6-3-2-4-7-16)19(25)21-11-12-23-20(26)24(15-9-10-15)18(22-23)17-8-5-13-28-17/h2-8,13-15H,9-12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXNZYQJBYXEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C3CC3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial properties, synthesis methodologies, and case studies that highlight its pharmacological relevance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.43 g/mol. The compound features a triazole ring, which is known for its bioactivity, particularly in antimicrobial and antifungal applications.

Antibacterial Properties

Research has demonstrated that compounds with similar structures exhibit notable antibacterial activity against various bacterial strains. For example:

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| N-(2-(4-cyclopropyl... | Staphylococcus aureus | 7.8 | 15.6 |

| N-(2-(4-cyclopropyl... | Escherichia coli | 15.6 | 31.25 |

| Control (Oxytetracycline) | Staphylococcus aureus | 62.5 | 125 |

The synthesized compounds in related studies showed higher antibacterial properties than the control antibiotic Oxytetracycline, indicating that modifications in the chemical structure can enhance efficacy against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial effects, similar triazole derivatives have been evaluated for antifungal activity. Triazoles are recognized for their ability to inhibit fungal cell wall synthesis, making them valuable in treating fungal infections. While specific data on N-(2-(4-cyclopropyl... is limited, related compounds have shown promising antifungal properties in vitro .

The biological activity of N-(2-(4-cyclopropyl... can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Compounds containing triazole moieties often inhibit enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : These compounds may also affect membrane integrity in bacteria and fungi, leading to cell lysis.

- Synergistic Effects : The presence of multiple functional groups may allow for synergistic interactions that enhance overall biological activity.

Synthesis and Characterization

A study focusing on the synthesis of triazole derivatives highlighted the use of metal-catalyzed reactions to create compounds with enhanced biological profiles. The synthesized derivatives were characterized using techniques such as NMR and mass spectrometry to confirm their structures and purity .

In Vivo Studies

Preliminary in vivo studies on related compounds have suggested potential therapeutic applications in treating infections resistant to conventional antibiotics. These studies emphasize the need for further research into the pharmacokinetics and toxicity profiles of N-(2-(4-cyclopropyl... to establish safety and efficacy in clinical settings .

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds containing triazole moieties exhibit promising anticancer activity. For instance, related compounds have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% in some cases . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound's unique structure suggests potential antimicrobial activity. Triazole derivatives are commonly studied for their efficacy against bacterial and fungal infections. Preliminary studies indicate that modifications to the triazole ring can enhance the compound's activity against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Activity

In a study published in ACS Omega, researchers synthesized a series of triazole derivatives and evaluated their anticancer properties. One derivative demonstrated significant activity against multiple cancer cell lines with mechanisms involving cell cycle arrest and apoptosis induction. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compound and its biological targets .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar triazole compounds. The research highlighted the effectiveness of these compounds against various pathogens, including Staphylococcus aureus and Candida albicans. The study employed both disk diffusion methods and minimum inhibitory concentration (MIC) assessments to determine efficacy .

Preparation Methods

Cyclocondensation of Hydrazine and Carboxylic Acid Derivatives

The triazolone ring is constructed via cyclization of a thiourea intermediate. A representative procedure involves reacting cyclopropanecarboxylic acid hydrazide with a thiophene-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) under reflux. Key parameters include:

Functionalization at the N1 Position

The N1 position is alkylated using 2-chloroethylamine hydrochloride in the presence of potassium carbonate. This step proceeds at 25°C over 7 hours in THF, achieving 87% yield after filtration and solvent removal.

Synthesis of the 2-Phenoxypropanamide Side Chain

Phenoxypropanoyl Chloride Preparation

2-Phenoxypropanoic acid is treated with oxalyl chloride in dimethylformamide (DMF) at 0°C. The resulting acyl chloride is used without isolation due to its sensitivity to hydrolysis.

Amidation with the Triazolone Intermediate

The triazolone derivative is reacted with phenoxypropanoyl chloride in THF using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction reaches completion in 4 hours at 25°C, yielding 78% of the target compound after silica gel purification.

Reaction Optimization and Catalytic Systems

Solvent Screening for Triazole Formation

A comparative study of solvents revealed THF as optimal due to its ability to solubilize both polar and nonpolar intermediates. Alternatives like ethyl acetate or acetonitrile reduced yields by 15–20% due to poor intermediate stability.

Palladium-Catalyzed Dehalogenation

In analogous syntheses, dehalogenation using 10% palladium on carbon under hydrogen (1 atm) in methanol at 50°C achieved 92% conversion. This method is critical for removing halogen atoms introduced during earlier steps.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed ≥98% purity, with retention time = 12.7 min.

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competing N2 alkylation was suppressed by using a bulky base (DBU) and low temperatures (0°C), reducing byproducts from 18% to 3%.

Epimerization During Amidation

Racemization of the propanamide side chain was minimized by avoiding prolonged heating and using DMAP as a mild catalyst.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step organic reactions, including cyclization of cyclopropyl hydrazine with thiophen-2-yl ketone derivatives to form the triazole core, followed by coupling with phenoxypropanamide via nucleophilic substitution or amidation. Purification is achieved through recrystallization or column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to verify functional groups like the amide bond and triazole ring .

Q. How is the purity and structural integrity of the compound validated?

High-performance liquid chromatography (HPLC) is used to assess purity (>95% threshold), while differential scanning calorimetry (DSC) confirms crystallinity. Elemental analysis quantifies C, H, N, and S content to validate stoichiometry. Stability under ambient conditions is tested via accelerated degradation studies (40°C/75% RH for 30 days) .

Q. What preliminary assays are recommended to evaluate bioactivity?

In vitro assays include:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Anti-inflammatory potential : Inhibition of COX-1/2 enzymes via ELISA.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., ciprofloxacin for antimicrobials) are critical to contextualize results .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Use statistical design of experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can model interactions between reaction time (6–24 hrs) and temperature (60–120°C). Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 12 hrs in DMF), increasing yield from 45% to 72% .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Discrepancies may arise from assay protocols (e.g., serum interference in cell-based assays). Mitigation strategies:

- Standardize cell lines (ATCC-validated) and culture conditions (e.g., FBS concentration).

- Validate target engagement via surface plasmon resonance (SPR) to measure binding affinity (KD) to suspected receptors.

- Cross-validate with in vivo models (e.g., murine inflammation assays) .

Q. What computational methods predict biological targets and structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1) or bacterial DNA gyrase (PDB: 1KZN). Prioritize poses with ∆G < -8 kcal/mol.

- QSAR modeling : Train a partial least squares (PLS) regression model on logP, polar surface area, and IC₅₀ data to identify critical substituents (e.g., cyclopropyl enhances membrane permeability) .

Q. How does the compound’s stability vary under physiological conditions?

Conduct forced degradation studies :

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C): Monitor via LC-MS for cleavage of the amide bond.

- Oxidative stress (3% H₂O₂): Assess triazole ring stability.

- Photodegradation (ICH Q1B guidelines): Expose to UV (320–400 nm) for 48 hrs. Major degradation products are identified and quantified to inform formulation strategies .

Methodological Considerations

Q. Table 1: Key Synthetic Parameters and Outcomes

| Step | Variables Tested | Optimal Conditions | Yield Improvement |

|---|---|---|---|

| Cyclization | Solvent (THF vs. DMF) | DMF, 90°C, 12 hrs | 45% → 72% |

| Amidation | Coupling agent (EDC vs. DCC) | EDC, rt, 6 hrs | 60% → 85% |

| Purification | Mobile phase (EtOAc:Hexane) | 3:7 gradient | Purity >99% |

Q. Table 2: Bioactivity Data from Preliminary Assays

| Assay Type | Target | Result (IC₅₀/MIC) | Reference Compound |

|---|---|---|---|

| Antimicrobial (MIC) | S. aureus | 8 µg/mL | Ciprofloxacin (2 µg/mL) |

| COX-2 Inhibition | Human recombinant COX-2 | 0.45 µM | Celecoxib (0.21 µM) |

| Cytotoxicity (MTT) | HeLa cells | 12 µM | Doxorubicin (0.8 µM) |

Research Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.